molecular formula C8H3Cl2NO B194317 2,4-Dichlorobenzoyl Cyanide CAS No. 35022-43-6

2,4-Dichlorobenzoyl Cyanide

Cat. No.: B194317
CAS No.: 35022-43-6
M. Wt: 200.02 g/mol
InChI Key: MJJCNUBDKYFMHM-UHFFFAOYSA-N
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Description

2,4-Dichlorobenzoyl Cyanide is an organic compound with the molecular formula C8H3Cl2NO. It is a derivative of benzoyl cyanide, where two chlorine atoms are substituted at the 2 and 4 positions of the benzene ring. This compound is known for its use as an intermediate in the synthesis of various pharmaceuticals, particularly anticonvulsants such as lamotrigine .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dichlorobenzoyl Cyanide can be synthesized through the reaction of 2,4-dichlorobenzoyl chloride with sodium cyanide in the presence of a phase transfer catalyst. The reaction typically occurs in an organic solvent such as dichloromethane under controlled temperature conditions .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves the use of large-scale reactors where 2,4-dichlorobenzoyl chloride is reacted with sodium cyanide. The process is monitored using gas chromatography to ensure the purity and yield of the product .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichlorobenzoyl Cyanide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines or alcohols can be used in the presence of a base.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.

Major Products Formed:

Scientific Research Applications

2,4-Dichlorobenzoyl Cyanide has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2,4-Dichlorobenzoyl Cyanide is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Its role as an intermediate in the synthesis of lamotrigine highlights its importance in pharmaceutical chemistry .

Properties

IUPAC Name

2,4-dichlorobenzoyl cyanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2NO/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJJCNUBDKYFMHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20431458
Record name 2,4-Dichlorobenzoyl Cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35022-43-6
Record name 2,4-Dichlorobenzoyl cyanide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35022-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichlorobenzoyl Cyanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20431458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The reaction was carried out under Argon. Cuprous cyanide (5.0 g, 56.0 mmol) and anhydrous sodium iodide (15.6 g, 104 mmol) were stirred for 2 minutes in anhydrous acetonitrile (100 ml). The resulting solution was mixed with 2,4-dichlorobenzoyl chloride (10.96 g, 52.3 mmol) whereupon an orange precipitate formed. The mixture was stirred for 30 minutes at room temperature, filtered and concentrated in vacuo. The residue was taken up in dichloromethane and the resulting precipitate was filtered off. Concentration of the filtrate under reduce pressure gave a yellow solid which was recrystallised from 60°-80° C. b.p.t. petroleum ether to give 2,4-dichlorobenzoyl cyanide as cream coloured crystals (8.36 g, 80%), melting point 73°-74° C.
[Compound]
Name
Cuprous cyanide
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
10.96 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

The title compound was prepared as in Example 2(a) from 2,4-dichlorobenzoyl cyanide amidinohydrazone obtained in Example 3. The solvent for ring closure was a mixture of 1-propanol and dimethylsulfoxide (5:1). Total yield (from 2,4-dichlorobenzoyl cyanide): 55%; m.p. 220-222° C. (uncorrected).
Name
2,4-dichlorobenzoyl cyanide amidinohydrazone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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